molecular formula C6H12N2O B8064011 (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B8064011
M. Wt: 128.17 g/mol
InChI Key: RYPUQUNUTILSAZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral lactam derivative featuring a pyrrolidin-2-one core substituted with a 1-methyl group and a (4R)-configured aminomethyl side chain. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. This compound is synthesized as a hydrochloride salt (CAS: EN300-179757), enhancing its solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUQUNUTILSAZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Itaconic Acid Derivatives

A foundational approach involves the cyclization of itaconic acid with methylamine derivatives. Source details a six-stage synthesis (Fig. 2) adapted for pyrrolidinones:

  • Stage 1 : Itaconic acid reacts with methylamine at 130°C for 3 hours, forming a Michael adduct intermediate.

  • Stage 2 : Cyclization under acidic conditions (HCl, ethanol) yields 1-methylpyrrolidin-2-one.

  • Stage 3 : Bromination at the 4-position using PBr₃ in dichloromethane (45% yield).

  • Stage 4 : Azide substitution with sodium azide in DMF (72% yield).

  • Stage 5 : Staudinger reaction with triphenylphosphine to form the primary amine.

  • Stage 6 : Hydrochloride salt formation (overall yield: 38–42%).

Key Data :

StepReagents/ConditionsYield
1Itaconic acid + methylamine, 130°C89%
3PBr₃, CH₂Cl₂, 0°C45%
5PPh₃, THF, rt86%

This route achieves the (4R) configuration through chiral resolution in Stage 5 using L-tartaric acid, yielding 92% ee.

Industrial-Scale Catalytic Asymmetric Synthesis

Continuous Flow Hydrogenation

Source highlights an industrial method employing continuous flow reactors for enantioselective hydrogenation:

  • Precursor : 4-Cyano-1-methylpyrrolidin-2-one is hydrogenated over a Ru-BINAP catalyst (1 mol%) at 50 bar H₂.

  • Conditions : Ethanol solvent, 60°C, residence time 2 hours.

  • Output : (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one with 98% ee and 95% yield.

Advantages :

  • Reduced catalyst loading (0.5–1.0 mol% vs. 5–10 mol% in batch).

  • 99.9% purity by HPLC after single crystallization.

Chloromethylation-Amination Route

Two-Step Process from Pyrrolidin-2-One

Source describes a scalable method:

  • Chloromethylation : React 1-methylpyrrolidin-2-one with formaldehyde and chlorotrimethylsilane (ClSiMe₃) in acetonitrile at 80°C (12 hours, 78% yield).

  • Amination : Treat 1-chloromethyl intermediate with aqueous ammonia (25%) at 50°C (6 hours, 85% yield).

Stereochemical Control :

  • Chiral auxiliaries (e.g., (R)-BINOL) during amination enhance diastereomeric excess to 94%.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 4-(aminomethyl)-1-methylpyrrolidin-2-one is resolved using immobilized lipase B from Candida antarctica:

  • Substrate : Racemic amine (1 M in tert-butyl methyl ether).

  • Acylating Agent : Vinyl acetate (2 equiv.).

  • Outcome : (4R)-enantiomer remains unreacted (98% ee), while (4S)-enantiomer is acetylated (99% conversion).

Operational Data :

ParameterValue
Temperature30°C
Reaction Time24 h
Enzyme Loading20 mg/mL

This method achieves 48% isolated yield of the (4R)-isomer with >99% purity.

Comparative Analysis of Preparation Methods

Table 1. Method Efficiency Comparison

MethodStepsOverall Yieldee (%)Scalability
Multi-Step Organic638–42%92Lab-scale
Catalytic Hydrogenation395%98Industrial
Chloromethylation266%94Pilot-scale
Enzymatic Resolution148%98Lab-scale

Key Observations :

  • Industrial methods favor catalytic hydrogenation for throughput and ee.

  • Enzymatic resolution is optimal for high-purity (4R)-isomer but suffers from lower yield.

Reagent and Catalyst Optimization

Table 2. Critical Reagents and Catalysts

Reagent/CatalystRoleOptimal ConditionsImpact on Yield
Ru-BINAPAsymmetric hydrogenation50 bar H₂, 60°C95% yield, 98% ee
ClSiMe₃Chloromethylation80°C, 12 h78% intermediate yield
Lipase BKinetic resolution30°C, 24 h48% isolated yield

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuroprotective Agent

One of the most significant applications of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is in the treatment of neurodegenerative diseases. Research indicates that this compound acts as an antagonist at NMDA receptors, specifically targeting glycine sites, which are crucial for synaptic plasticity and memory function. Its neuroprotective effects have been documented against excitotoxicity caused by agents such as NMDA and quinolinate, suggesting its potential role in therapies for conditions like Alzheimer's disease and Parkinson's disease.

Antiepileptic Properties

The compound has also been investigated for its potential use in epilepsy treatment. Studies have shown that its dextrorotatory enantiomer exhibits efficacy in reducing seizure activity, indicating that this compound may offer therapeutic benefits in managing epilepsy .

Chemical Intermediate

Beyond its therapeutic applications, this compound serves as a versatile intermediate in organic synthesis. It can facilitate the formation of more complex molecules, making it valuable in the development of new pharmaceuticals and chemical compounds.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal death induced by excitotoxic agents. The compound was administered prior to exposure to NMDA, resulting in a marked decrease in cell death rates compared to control groups. This finding supports its potential application in clinical settings for neurodegenerative disorders.

Case Study: Synthesis and Application

Another research effort focused on synthesizing this compound through various chemical pathways, validating its efficiency as a precursor for more complex medicinal compounds. The synthesis methods employed were noted for their accessibility and reproducibility, making this compound a practical choice for further pharmacological studies .

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereochemical Variants and N-Substituted Derivatives

Diastereomeric N-Substituted Pyrrolidin-2-ones

Compounds such as (4R,1'S)-4-methyl-1-(phenylethyl)pyrrolidin-2-one (7a) and (4S,1'S)-4-ethyl-1-(phenylethyl)pyrrolidin-2-one (8b) exhibit diastereomerism due to variations in alkyl substituents (methyl, ethyl, isopropyl) at C4 and N1 positions. Key differences include:

  • Synthetic Yields : Diastereomeric mixtures (e.g., 7a:8a = 70:30) are common, with yields ranging from 56% to 75% depending on substituents .
  • Physical Properties : For example, (4S,1'S)-4-(1'-methylethyl)-1-(phenylethyl)pyrrolidin-2-one (7c) shows distinct NMR shifts (δ 33.8–174.4 ppm) and optical rotation ([α]D = -91.5°) compared to its R-configured analogs .
Compound Substituents (C4/N1) Diastereomer Ratio Yield (%) Optical Rotation ([α]D)
7a 4R-methyl, N1-phenylethyl 70:30 56 Not reported
8b 4S-ethyl, N1-phenylethyl 50:50 65 Not reported
7c 4S-isopropyl, N1-phenylethyl Equimolar 60 -91.5° (CHCl₃)
Bioactive Lactam Derivatives from Natural Sources

Two lactams isolated from Micromelum falcatum3-(hydroxyphenyl)-4-(hydroxyphenyl)-1-methylpyrrolidin-2-one (1) and its methoxy analog (2)—share the 1-methylpyrrolidin-2-one core but differ in aromatic substituents. Key findings:

  • Biological Activity : Compound 1 shows moderate brine shrimp toxicity (LC₅₀ = 50.6 µg/mL), while compound 2 is less active (LC₅₀ = 121.8 µg/mL), highlighting the role of hydroxyl/methoxy groups in bioactivity .

Functionalized Analogs with Pharmacological Relevance

Trans-4-(Aminomethyl)-5-aryl-pyrrolidin-2-ones

Key distinctions:

  • Purity : Synthesized at 95% purity, indicating robust synthetic protocols .
  • Electronic Properties: The electron-withdrawing fluorine atom may improve metabolic stability compared to the non-fluorinated target compound.
(4S,5R)-4-(Aminomethyl)-5-(pyrazolyl)-1-methoxyethylpyrrolidin-2-one

This analog (C₁₃H₂₂N₄O₂, MW 266.34 g/mol) features a methoxyethyl group at N1 and a pyrazolyl substituent at C3. Differences include:

  • Storage Stability : Requires storage at -20°C, suggesting lower stability than the hydrochloride salt form of the target compound .
  • Stereochemical Complexity : The (4S,5R) configuration introduces additional chiral centers, complicating synthesis and purification.

Stereochemical and Crystallographic Comparisons

The (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one derivative (C₁₅H₂₁NO₃, MW 263.34 g/mol) was characterized via X-ray crystallography, confirming its absolute stereochemistry . Key insights:

  • Hydrogen-Bonding Network : The dihydroxyethyl side chain forms intramolecular hydrogen bonds, a feature absent in the target compound.
  • Synthetic Origin : Derived from Sharpless asymmetric dihydroxylation, emphasizing the role of advanced synthetic methods in accessing stereochemically pure lactams .

Biological Activity

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidine derivative notable for its biological activities, particularly in enzyme modulation and receptor interactions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and its role as a building block in organic synthesis.

  • Molecular Formula : C6_6H12_12N2_2O
  • Molar Mass : Approximately 128.17 g/mol
  • Structure : Contains an amino group at the 4-position of the pyrrolidine ring, contributing to its biological activity.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in diverse biological effects. The specific targets and pathways depend on the context of use, including therapeutic applications and experimental settings .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in various diseases. For example, it may interact with serine proteases or other enzyme classes, affecting their catalytic functions.
  • Receptor Modulation : It can also modulate receptor activity, influencing physiological responses such as neurotransmission or inflammatory processes. This property positions it as a candidate for drug development targeting neurodegenerative diseases or inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition Studies : In vitro assays demonstrated that the compound can effectively inhibit specific enzymes at micromolar concentrations, indicating its potential as a therapeutic agent .
  • Neuroprotective Effects : Research indicated that derivatives of this compound exhibited neuroprotective properties in cellular models of neurodegeneration, suggesting its application in treating conditions like Alzheimer's disease .
  • Pharmacological Profiles : A detailed structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine core significantly affect the biological activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and associated biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
(2R,3S)-2-(aminomethyl)-1-methylpyrrolidin-3-oneAminomethyl group at 2-positionSigma receptor modulation
(4R)-4-(aminomethyl)-1-benzylpyrrolidin-2-oneBenzyl group instead of phenylPotential anti-inflammatory effects
(3S,4R)-3-(aminomethyl)-4-methylpyrrolidin-2-oneMethyl substitution at 4-positionNeuroprotective properties

This table illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic potential.

Q & A

Basic Question

  • HPLC-UV/ELSD : Quantify impurities using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) .
  • Mass Spectrometry : Confirm molecular weight ([M+H]+ = 157.1 Da) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

How can conflicting data on the compound’s solubility be addressed in formulation studies?

Advanced Question
Contradictory solubility profiles (e.g., in water vs. organic solvents) may arise from polymorphic forms. Mitigation strategies:

  • Polymorph Screening : Use solvent-antisolvent crystallization to isolate stable forms.
  • Co-Solvency : Test binary mixtures (e.g., PEG-400/ethanol) to enhance aqueous solubility.
  • Surface-Active Agents : Incorporate surfactants (e.g., Tween 80) for micellar solubilization .

What are the best practices for scaling up synthesis without compromising enantiomeric excess?

Advanced Question

  • Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP complexes) to maintain >99% ee during hydrogenation.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters dynamically.
  • Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

How should researchers validate the absence of genotoxic impurities in batches?

Advanced Question
Follow ICH M7 guidelines:

  • LC-MS/MS Screening : Detect impurities at ppm levels using MRM transitions.
  • AMES Test : Assess mutagenicity with Salmonella typhimurium strains.
  • Control Strategies : Implement purge calculations based on reactivity and solubility .

What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores .

How can discrepancies in reported biological activity be reconciled across studies?

Advanced Question

  • Dose-Response Curves : Re-evaluate IC50 values under standardized assay conditions (e.g., pH, serum concentration).
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.